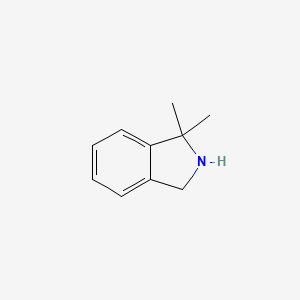

1,1-Dimethyl-2,3-dihydro-1H-isoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKQPYSOHLEHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CN1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,1-Dimethyl-2,3-dihydro-1H-isoindole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethyl-2,3-dihydro-1H-isoindole

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline (2,3-dihydro-1H-isoindole) framework is a privileged heterocyclic motif integral to numerous natural products, pharmaceuticals, and advanced materials.[1] Its rigid, bicyclic structure serves as a versatile scaffold for developing compounds with a wide array of biological activities.[2] The incorporation of a gem-dimethyl group at the C1 position, yielding this compound (C10H13N, MW: 147.22 g/mol , CAS: 712262-06-1), introduces specific steric and electronic modifications.[3][4] These modifications can influence the molecule's conformational flexibility, metabolic stability, and binding interactions with biological targets, making it a valuable building block for drug discovery and development professionals.[3]

This guide provides a comprehensive overview of a proposed synthetic route to this compound and details the analytical techniques required for its thorough characterization. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations essential for successful implementation in a research setting.

PART 1: A Proposed Synthetic Pathway via Reductive Amination

While numerous methods exist for the synthesis of the core isoindoline ring system, a particularly robust and adaptable strategy for preparing the title compound is through a one-pot reductive amination protocol.[5][6] This approach combines the formation of an imine from a carbonyl precursor with an in-situ reduction to yield the final amine, often with high efficiency and selectivity.[7][8]

The logical retrosynthetic disconnection for our target molecule involves cleaving the C-N bonds, which points to a key intermediate: 2-(2,2-dimethyl-2-oxoethyl)benzaldehyde. However, a more practical and convergent approach starts from a precursor that can be cyclized. A highly plausible pathway involves the intramolecular reductive amination of a keto-amine precursor, which can be synthesized from commercially available starting materials.

Below is a proposed multi-step synthesis culminating in a final reductive amination step.

Diagram of Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on well-established chemical transformations for analogous systems. Researchers should perform initial small-scale trials to optimize conditions.

Step 1: Synthesis of 1-(2-(Hydroxymethyl)phenyl)-1,1-dimethylethan-1-ol

-

System Preparation: Under an inert atmosphere (Nitrogen or Argon), add phthalide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the phthalide in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diol is often used in the next step without further purification.

Step 2: Synthesis of 1-(2-Formylphenyl)-1,1-dimethylethan-1-ol

-

Oxidation Setup: Dissolve the crude diol from the previous step in dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. Causality Note: PCC is a selective oxidizing agent that will convert the primary alcohol to an aldehyde without affecting the tertiary alcohol.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure keto-alcohol intermediate.

Step 3: Synthesis of this compound via Reductive Amination

-

Reaction Assembly: In a round-bottom flask, dissolve the aldehyde-alcohol intermediate (1.0 eq) in methanol. Add ammonium acetate (5.0 eq) as the ammonia source.

-

pH Adjustment: Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.[7]

-

Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Expertise Note: NaBH₃CN is a preferred reducing agent for reductive aminations because it is selective for the protonated iminium ion over the starting carbonyl group, preventing reduction of the aldehyde before imine formation.[5]

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by adding water. Adjust the pH to >10 with a 2M NaOH solution. Extract the product with DCM (3 x volumes).

-

Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a DCM/methanol gradient) to afford the pure this compound.

PART 2: Comprehensive Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.20 - 7.10 | m | 4H | Ar-H |

| ~ 4.05 | s | 2H | CH₂ -N |

| ~ 2.50 (broad) | s | 1H | NH |

| ~ 1.35 | s | 6H | 2 x CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 145.0 (2C) | Ar-C (quaternary) |

| ~ 127.0 (2C) | Ar-C H |

| ~ 121.5 (2C) | Ar-C H |

| ~ 65.0 | C (CH₃)₂ |

| ~ 58.0 | C H₂-N |

| ~ 29.0 (2C) | 2 x C H₃ |

Diagram of Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~ 3350 | Medium, Broad | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2970 - 2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1380, 1365 | Strong | C-H Bend | Gem-dimethyl (split) |

| ~ 1250 | Medium | C-N Stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 147.

-

Major Fragmentation: A prominent fragment is expected at m/z = 132, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation for gem-dimethyl compounds. This benzylic carbocation would be highly stabilized.

Conclusion and Outlook

This guide outlines a robust and logical pathway for the synthesis and characterization of this compound. The proposed reductive amination strategy offers a reliable method for constructing this valuable chemical building block. The detailed characterization protocol provides a framework for validating the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and materials science. By understanding the causality behind each experimental step, researchers can confidently adapt and optimize these methods for their specific needs.

References

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gctlc.org [gctlc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

The Architectural Precision of Life's Building Blocks: A Technical Guide to the Crystal Structure of 1,1-Dimethyl-2,3-dihydro-1H-isoindole Derivatives

Abstract

The 1,1-dimethyl-2,3-dihydro-1H-isoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The three-dimensional arrangement of atoms and molecules within a crystal lattice dictates the physicochemical properties of these compounds, including their solubility, stability, and bioavailability. This in-depth technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives. We will delve into the synthetic methodologies for obtaining these compounds, the principles and practices of single-crystal X-ray diffraction for their structural elucidation, and a detailed analysis of their intramolecular and intermolecular features. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of this important class of molecules.

Introduction: The Significance of the Isoindoline Core

The isoindoline scaffold, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is a cornerstone in the development of therapeutic agents. Derivatives of isoindoline have demonstrated a wide array of biological activities, and the incorporation of a gem-dimethyl group at the 1-position can significantly influence their conformational rigidity and metabolic stability. Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount. SC-XRD provides unambiguous determination of the molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the intricate network of intermolecular interactions that govern the crystal packing. This structural information is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new drug candidates with improved efficacy and developability.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives typically involves the construction of the isoindoline core followed by functionalization at the nitrogen atom. While various synthetic routes exist for the broader isoindole class, a common and effective method for preparing N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α′-dihalo-o-xylene with a primary amine.

A generalized synthetic protocol is outlined below:

Experimental Protocol: Synthesis of N-Substituted 2,3-dihydro-1H-isoindoles

-

Reaction Setup: To a solution of a primary amine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add α,α′-dibromo-o-xylene (1.0 equivalent).

-

Base Addition: Add a suitable base, for example, sodium hydroxide (1.2 equivalents), to the reaction mixture. The use of 1,4-dioxane as a solvent and sodium hydroxide as a base helps to maintain the homogeneity of the reaction medium, promoting an efficient reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a duration of 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically subjected to an aqueous work-up to remove inorganic salts. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-substituted 2,3-dihydro-1H-isoindole derivative.

Crystallization: The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality single crystals. For isoindoline derivatives, slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture is a commonly employed technique. Solvents such as ethanol, methanol, ethyl acetate, or mixtures with hexane are often effective. The choice of solvent and the rate of evaporation are critical parameters that need to be optimized for each derivative to obtain crystals of suitable size and quality for diffraction studies.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Methodological Workflow for Single-Crystal X-ray Diffraction

The process from a crystalline sample to a refined 3D structure follows a systematic workflow.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[1] The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam.[1]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.[2] Subsequently, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[2][3] Modern diffractometers with area detectors can collect thousands of reflections in a relatively short period.[4]

-

Data Reduction and Structure Solution: The collected diffraction intensities are integrated, corrected for experimental factors, and used to generate a file of unique reflections.[4] The phase information, which is lost during the experiment, is then determined using computational methods such as direct methods or Patterson functions. This leads to an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate 3D model of the molecule.

Case Study: Crystal Structure of a Dimethyl-Substituted Isoindole Derivative

To illustrate the principles of crystal structure analysis, we will examine a derivative from the Cambridge Structural Database (CSD), 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione. While not a simple 1,1-dimethylisoindoline, this example provides valuable insights into the structural features of a related system.

Synthesis of the Case Study Compound

This compound was synthesized via a cascade reaction involving N-allyl-N-phenylacrylamide and 3-iodocyclohex-2-en-1-one, catalyzed by PdCl₂(PPh₃)₂.

Crystallographic Data

The crystallographic data provides a quantitative description of the crystal lattice and the molecule's position within it.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₃NO₂ |

| Formula Weight | 325.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0368 (4) |

| b (Å) | 15.6025 (6) |

| c (Å) | 10.1537 (4) |

| β (°) | 104.013 (2) |

| Volume (ų) | 1696.51 (11) |

| Z | 4 |

| Density (calculated) | 1.274 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 150(2) K |

| Final R indices [I>2σ(I)] | R₁ = 0.0416, wR₂ = 0.1062 |

| CCDC Deposition Number | Note: A specific CCDC number was not provided in the source material, but such data is typically deposited. |

Table 1: Crystallographic data for 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione.

Analysis of the Crystal Structure

Intramolecular Geometry: The analysis of the crystal structure reveals that the fused ring system is not planar. The five- and six-membered rings of the isoindole core are trans-fused. The molecular geometry is partially stabilized by an intramolecular C—H···O hydrogen bond, which forms an S(6) ring motif. This intramolecular interaction contributes to the conformational rigidity of the molecule.

Intermolecular Interactions and Crystal Packing: The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of this derivative, the crystal packing is dominated by intermolecular C—H···O hydrogen bonds and C—H···π interactions. These interactions link the molecules into a three-dimensional network.

A Hirshfeld surface analysis was performed to further investigate the intermolecular interactions. The results indicated that the most significant contributions to the crystal packing are from H···H (65.5%), O···H/H···O (17.5%), and C···H/H···C (14.3%) contacts. This highlights the importance of van der Waals forces and weaker hydrogen bonds in stabilizing the crystal structure.

References

A Technical Guide to 1,1-Dimethyl-2,3-dihydro-1H-isoindole: A Core Building Block in Modern Drug Discovery

Executive Summary: 1,1-Dimethyl-2,3-dihydro-1H-isoindole, also known as 1,1-Dimethylisoindoline, is a heterocyclic compound built upon the privileged isoindoline scaffold. While the parent isoindoline structure is found in numerous natural products and pharmaceuticals, the specific 1,1-dimethyl substitution provides unique steric and electronic properties, enhancing its utility as a robust building block.[1][2][3] This guide provides a comprehensive overview of its molecular characteristics, a proposed synthetic pathway with detailed protocols, and its critical application in the rapidly advancing field of targeted protein degradation. For researchers and drug development professionals, this molecule represents a key component for constructing novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).[4]

Core Molecular Profile

Chemical Identity and Structure

This compound is characterized by a benzene ring fused to a five-membered pyrrolidine ring, with two methyl groups substituted at the C1 position. This gem-dimethyl group is a key structural feature, providing steric hindrance and preventing oxidation at this position, which can significantly enhance the metabolic stability of larger molecules derived from it.

-

IUPAC Name: this compound

-

Chemical Structure:

Physicochemical Properties

The fundamental properties of the molecule are summarized below. The predicted values provide a baseline for experimental design, such as selecting appropriate solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [4][5][6] |

| Molecular Weight | 147.22 g/mol | [5][6] |

| Predicted Boiling Point | 206.4 ± 9.0 °C | [6] |

| Predicted Density | 0.962 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 9.39 ± 0.40 | [6] |

The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindoline core is considered a "privileged scaffold" because it is a structural motif capable of binding to a variety of biological targets.[7] This framework is present in a wide array of biologically active compounds, from natural products to synthetic drugs.[1][2][3] For instance, the related isoindolinone and phthalimide structures are central to the mechanism of action of immunomodulatory drugs like thalidomide and its analogs.[7]

The introduction of the gem-dimethyl group at the C1 position of the 2,3-dihydro-1H-isoindole core serves two primary purposes in drug design:

-

Metabolic Stability: It blocks a potential site of metabolic oxidation, which can prolong the in-vivo half-life of a drug candidate.

-

Conformational Lock: The steric bulk of the methyl groups restricts the rotation of adjacent chemical bonds, helping to lock the molecule into a specific, biologically active conformation. This is particularly crucial in the design of highly specific inhibitors or degraders where precise geometry is required for target engagement.

Synthesis and Characterization

While numerous methods exist for synthesizing the core isoindoline ring system, a specific, validated protocol for this compound can be proposed based on established organometallic and cyclization chemistry.[1]

Proposed Synthetic Workflow

A logical and efficient pathway begins with 2-vinylbenzoic acid, proceeding through a Grignard reaction to install the gem-dimethyl group, followed by intramolecular cyclization. This approach is chosen for its high regioselectivity and use of commercially available starting materials.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Illustrative)

This protocol is a self-validating system where the success of each step can be confirmed by standard analytical techniques (TLC, NMR) before proceeding.

Step 1: Esterification of 2-Vinylbenzoic Acid

-

To a solution of 2-vinylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C.

-

Stir the reaction for 2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in DCM and add methanol (5.0 eq) slowly at 0°C.

-

Stir for 1 hour, then quench with saturated NaHCO₃ solution. Extract with DCM, dry over MgSO₄, and concentrate to yield the methyl ester.

Step 2: Grignard Reaction to form Tertiary Alcohol

-

Dissolve the methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C and add methylmagnesium bromide (3.0 M in ether, 2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench carefully at 0°C with saturated NH₄Cl solution.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary alcohol.

Step 3: Intramolecular Cyclization and Ring Transformation

-

Reflux the crude alcohol (1.0 eq) in a solution of aqueous HBr and acetic acid for 6 hours to form the dibromide intermediate via ring opening.

-

Cool the mixture and neutralize with aqueous NaOH. Extract with ether and concentrate.

-

Dissolve the crude dibromide in a sealed pressure vessel with excess methanolic ammonia.

-

Heat at 100°C for 12 hours.

-

After cooling, remove the solvent and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Spectroscopic Characterization (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.0 (m, 4H, Ar-H), ~3.9 (s, 2H, -CH₂-N), ~2.0 (s, 1H, -NH), ~1.4 (s, 6H, -C(CH₃)₂). The singlet at ~1.4 ppm is the characteristic signal for the gem-dimethyl group.

-

¹³C NMR (CDCl₃, 100 MHz): Aromatic signals between δ 145-120 ppm, a signal for the benzylic carbon (-CH₂-) around δ 55 ppm, a quaternary carbon signal (-C(CH₃)₂) around δ 65 ppm, and a methyl carbon signal around δ 28 ppm.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 148.23.

Application in Targeted Protein Degradation

The primary application for this compound in modern drug development is as a structural component or building block for targeted protein degraders.[4]

Role as a Protein Degrader Building Block

Targeted protein degradation is a therapeutic strategy that uses small molecules, often PROTACs, to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy a specific disease-causing protein. A PROTAC is a bifunctional molecule with three parts:

-

A ligand that binds to the target protein.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A chemical linker connecting the two ligands.

This compound is valuable in this context as a rigid, stable component that can be incorporated into the linker or as part of the ligand scaffold. Its secondary amine provides a convenient handle for chemical modification and attachment to other parts of the PROTAC molecule.

Workflow for PROTAC Assembly

The integration of this compound into a PROTAC follows a logical chemical workflow. The secondary amine is first functionalized with a linker, which is then conjugated to the other components.

Caption: Logical workflow for incorporating the isoindoline building block into a PROTAC.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block that offers solutions to common challenges in medicinal chemistry, namely metabolic stability and conformational control. Its documented utility in the synthesis of protein degraders positions it as a valuable tool for scientists and researchers aiming to develop next-generation therapeutics for a wide range of diseases. The synthetic accessibility and versatile chemical handle of this molecule ensure its continued relevance in the drug discovery pipeline.

References

-

This compound, min 97%, 250 mg - CP Lab Safety. (URL: [Link])

-

An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles - SciSpace. (URL: [Link])

-

This compound Nine Chongqing Chemdad Co. (URL: [Link])

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (URL: [Link])

-

The chemistry of isoindole natural products - PMC - NIH. (URL: [Link])

-

Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (URL: [Link])

-

Isoindoline | C8H9N | CID 422478 - PubChem - NIH. (URL: [Link])

-

The chemistry of isoindole natural products - Beilstein Journals. (URL: [Link])

Sources

The Isoindole Ring System: A Comprehensive Technical Guide to its Stability and Reactivity

Abstract

The isoindole ring system, a structural isomer of the more prevalent indole, represents a unique and highly reactive heterocyclic scaffold.[1][2] Its inherent instability, stemming from a delicate balance of aromaticity and electronic distribution, has historically posed significant synthetic challenges.[3][4][5] However, this very reactivity makes isoindole and its derivatives powerful intermediates and valuable pharmacophores in medicinal chemistry and materials science.[3][6][7][8] This in-depth technical guide provides a comprehensive exploration of the core principles governing the stability and reactivity of the isoindole ring system. We will delve into its electronic structure, tautomerism, and the factors influencing its stability. A detailed analysis of its characteristic reactions, with a particular focus on cycloadditions, will be presented alongside modern synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this fascinating heterocycle.

The Isoindole Scaffold: Structure and Tautomerism

Isoindole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1][9] Unlike its more stable isomer, indole, where the nitrogen atom is adjacent to the fused benzene ring, in isoindole, the nitrogen is separated from the fusion point by a carbon atom. This seemingly subtle difference in arrangement has profound implications for the molecule's electronic structure and, consequently, its stability and reactivity.

A critical aspect of isoindole chemistry is the existence of two tautomeric forms: the 2H-isoindole and the 1H-isoindole (also known as isoindolenine).[10][11]

Figure 1: Tautomeric equilibrium between 2H-isoindole and 1H-isoindole.

The position of this equilibrium is highly sensitive to substitution patterns and the surrounding environment.[11][12] The parent, unsubstituted isoindole exists predominantly as the 2H-tautomer in solution.[1] This tautomer possesses a 10π-electron aromatic system, analogous to naphthalene, which contributes to its aromatic character. However, the benzene ring within the 2H-isoindole structure is not a complete benzenoid unit, which is a key factor in its reduced stability compared to indole.[12]

Electronic Structure and the Conundrum of Stability

The inherent "instability" of isoindole is more accurately described as high reactivity.[12] This reactivity stems from its electronic structure. The 2H-isoindole, while aromatic, has a higher HOMO (Highest Occupied Molecular Orbital) energy compared to indole, making it more susceptible to electrophilic attack and oxidation.

The tendency of the isoindole system to readily undergo reactions that restore a fully benzenoid aromatic system in the product is a major driving force for its reactivity.[6][12] This is particularly evident in its propensity for cycloaddition reactions across the 1- and 3-positions of the pyrrolic ring.[12]

Factors Influencing Stability

Several factors can influence the stability of the isoindole ring system:

-

Substitution: The nature and position of substituents play a crucial role.

-

N-Substitution: Alkyl or aryl substitution on the nitrogen atom prevents tautomerization to the 1H-isoindole form, leading to significantly more stable compounds.[11] These N-substituted isoindoles are therefore easier to handle and study.[1]

-

C-Substitution: Electron-withdrawing groups on the carbocyclic ring can increase stability by lowering the HOMO energy level.[4][5][13] Conversely, electron-donating groups can destabilize the ring.[4][5] For instance, 4,5,6,7-tetrabromoisoindole is a stable crystalline solid that exists entirely as the 2H-tautomer.[12]

-

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Protic solvents tend to favor the 1H-tautomer, where the imine nitrogen can act as a hydrogen bond acceptor.[11][12] Polar aprotic solvents, like DMSO, favor the 2H-tautomer, where the N-H can act as a hydrogen bond donor.[12]

| Substituent at C3 | Solvent | % of 2H-Isoindole |

| H | CDCl₃ | 100 |

| Phenyl | CDCl₃ | 91 |

| Methyl | C₆D₆ | 1 |

| OEt | CDCl₃ | 0 |

| Table 1: Influence of C3-substituent on the tautomeric equilibrium of isoindoles.[11] |

Reactivity of the Isoindole Ring System

The high reactivity of isoindoles makes them versatile intermediates in organic synthesis.[3] Their chemical behavior is dominated by reactions that lead to more stable products with a fully aromatic benzene ring.

Cycloaddition Reactions: The Diels-Alder Reaction

The most characteristic reaction of isoindoles is the [4+2] cycloaddition, or Diels-Alder reaction.[14][15] The pyrrole moiety of the 2H-isoindole acts as a highly reactive diene, readily reacting with a variety of dienophiles. This reactivity is driven by the thermodynamic stability gained from forming a product with a fully benzenoid ring.[6][12]

Figure 2: General scheme of the Diels-Alder reaction of an N-substituted isoindole with a dienophile.

This powerful transformation has been extensively used in the synthesis of complex polycyclic and heterocyclic systems, including isoindoline derivatives.[16][17][18][19] The reaction often proceeds with high regio- and stereoselectivity.[20]

Electrophilic and Nucleophilic Reactions

While less common than cycloadditions, isoindoles can undergo electrophilic substitution. The resonance donation from the nitrogen lone pair makes the α-positions (C1 and C3) of the pyrrole ring nucleophilic.[21] However, the high reactivity of the isoindole ring often leads to polymerization in the presence of strong electrophiles.[21]

A fascinating aspect of isoindole reactivity is the concept of "umpolung," or reversal of polarity. Protonation of the isoindole at the C1 position generates an electrophilic isoindolium ion, which can then react with nucleophiles at the C3 position.[21] This strategy has been successfully employed in one-pot syntheses of polycyclic isoindolines.[21]

Figure 3: Umpolung reactivity of isoindole via protonation to form an electrophilic isoindolium ion.

Synthesis of Isoindoles

The synthesis of isoindoles can be challenging due to their inherent instability.[14][22] Many synthetic methods generate the isoindole in situ, which is then immediately trapped by a reacting partner, such as a dienophile.[12]

Established Synthetic Protocols

-

Flash Vacuum Pyrolysis: The parent isoindole can be prepared by flash vacuum pyrolysis of an N-substituted isoindoline.[1]

-

Dehydration of Isoindoline-N-oxides: N-substituted isoindoles, which are more stable, can be synthesized by the dehydration of the corresponding isoindoline-N-oxides.[1]

-

From o-Xylylene Dibromide: Various methods have been developed starting from o-xylylene dibromide.[1]

-

Retro-Diels-Alder Reaction: Pure isoindole can be obtained in essentially quantitative yield by the thermal fragmentation of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene at reduced pressure.[23]

Modern Synthetic Methodologies

Recent advances in catalysis have provided more efficient and versatile routes to substituted isoindoles.

Protocol: Rhodium-Catalyzed Intramolecular Condensation

A modern and high-yielding approach involves the rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters.[22]

Materials:

-

Substituted benzyl azide

-

α-Aryldiazoester

-

Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the substituted benzyl azide in the anhydrous solvent under an inert atmosphere, add the rhodium(II) catalyst.

-

Slowly add a solution of the α-aryldiazoester to the reaction mixture at the appropriate temperature (often room temperature or slightly elevated).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.

This method offers good functional group tolerance and provides access to a wide range of substituted 2H-isoindoles.[22]

Applications in Drug Discovery and Materials Science

Despite their challenging synthesis, the unique properties of isoindoles have led to their incorporation into a variety of functional molecules.

Medicinal Chemistry

The isoindole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[17] Isoindole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer[7]

-

Anti-inflammatory (e.g., as inhibitors of cyclooxygenase (COX) enzymes)[6][7]

-

Antimicrobial[7]

-

Antifungal[7]

-

Antimalarial[7]

Several marketed drugs contain the isoindole nucleus, highlighting its therapeutic importance.[7] Examples include thalidomide, lenalidomide, and apremilast.[7]

Materials Science

The extended π-system and tunable electronic properties of isoindoles make them attractive components for organic electronic materials.[6][24]

-

Dyes and Pigments: Phthalocyanines, which are cyclic tetramers of isoindole, are an important class of intensely colored pigments and dyes.[1][6]

-

Fluorescent Materials: Isoindole-containing BODIPY dyes are highly fluorescent and have found applications as laser dyes and molecular probes.[6]

-

Organic Semiconductors: Isoindigo derivatives are being investigated as n-type organic semiconductors for use in organic field-effect transistors (OFETs).[25][26]

Conclusion and Future Outlook

The isoindole ring system, once a chemical curiosity due to its inherent instability, has emerged as a valuable and versatile scaffold in modern organic chemistry. A thorough understanding of the delicate interplay between its electronic structure, aromaticity, and reactivity is paramount for harnessing its synthetic potential. Advances in synthetic methodologies, particularly in catalysis, have made a wider range of substituted isoindoles more accessible. The continued exploration of the rich chemistry of isoindoles promises to yield novel therapeutic agents and advanced organic materials with tailored properties. The future of isoindole chemistry lies in the development of even more efficient and selective synthetic transformations and the rational design of new functional molecules that leverage the unique characteristics of this fascinating heterocyclic system.

References

-

Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews. 2012;41(16):5626-40. Available from: [Link]

-

Cycloaddition reactions in the synthesis of isoindolines (microreview). Chemistry of Heterocyclic Compounds. 2017;53(11):1207-9. Available from: [Link]

- Recent Developments in Isoindole Chemistry. IntechOpen; 2022.

-

Why is isoindole unstable? Chemistry Stack Exchange. 2016. Available from: [Link]

- THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Polish Academy of Sciences;

-

One-pot synthesis of polycyclic isoindolines using isoindole umpolung. RSC Advances. 2018;8(49):27967-70. Available from: [Link]

-

Isoindole. Wikipedia. 2023. Available from: [Link]

-

Cycloaddition-based Formal C–H Alkynylation of Isoindoles Leading to the Synthesis of Air-stable Fluorescent 1,3-Dialkynylisoindoles. Organic Letters. 2018;20(15):4549-52. Available from: [Link]

-

Cycloaddition reactions in the synthesis of isoindolines (microreview). ResearchGate. 2018. Available from: [Link]

- Product Class 14: 1 H - and 2 H -Isoindoles.

-

Scheme 1 The Diels-Alder reaction of 1,2-diarylisoindoles 3c,e,f with N-phenylmaleimide. ResearchGate. Available from: [Link]

-

A review on biological activity and synthetic methods of isoindole nucleus. World Journal of Advanced Research and Reviews. 2024;21(2):1048-58. Available from: [Link]

-

CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW). Chemistry of Heterocyclic Compounds. 2017;53(11):1207-9. Available from: [Link]

-

The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. 2013;9:2048-67. Available from: [Link]

-

ChemInform Abstract: Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles. ResearchGate. 2012. Available from: [Link]

-

Synthesis of isoindolines. Organic Chemistry Portal. Available from: [Link]

-

Recent Developments in Isoindole Chemistry. IntechOpen; 2022. Available from: [Link]

-

Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole. Beilstein Journal of Organic Chemistry. 2019;15:1358-69. Available from: [Link]

-

Isoindolone Formation via Intramolecular Diels–Alder Reaction. Organic Process Research & Development. 2018;22(1):88-91. Available from: [Link]

-

Activation-free energies of the Diels–Alder reaction of pyrrole and isoindoles with acetylene and optimized transition state structure of the reaction with isoindole-2-carboxamidine as calculated by M062X/6-311+G**. ResearchGate. Available from: [Link]

-

Three-component assembly of stabilized fluorescent isoindoles. RSC Advances. 2022;12(13):7929-32. Available from: [Link]

-

Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing; 2022. Available from: [Link]

-

Indoles and Isoindoles. Scribd. Available from: [Link]

-

The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. 2020;124(51):10735-42. Available from: [Link]

-

Tautomeric transformations and reactivity of isoindole and sila-indole: A computational study. World Scientific Publishing; 2014. Available from: [Link]

-

Heterocyclic Chemistry. Available from: [Link] Chemistry.pdf

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. 2022;27(19):6619. Available from: [Link]

-

The chemistry of isoindole natural products. Beilstein Journals. 2013. Available from: [Link]

-

Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone. Molecules. 2020;25(18):4077. Available from: [Link]

-

Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications. 1973;(1):25. Available from: [Link]

-

The Rise of Isoindigo Derivatives in Organic Electronics: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

-

Isoindole. EPFL Graph Search. Available from: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications; 2018. Available from: [Link]

-

Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews. 2012;41(16):5626. Available from: [Link]

-

The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. 2013;9:2048-67. Available from: [Link]

-

Isoindole. PubChem. Available from: [Link]

Sources

- 1. Isoindole - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. soc.chim.it [soc.chim.it]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cycloaddition reactions in the synthesis of isoindolines (microreview) | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Synthesis of isoindole by retro-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

The Isoindoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoindoline core, a bicyclic heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in key biological interactions have propelled it to the forefront of drug discovery. This technical guide provides a comprehensive exploration of the biological significance of the isoindoline scaffold. We will delve into its prevalence in clinically successful therapeutics, its diverse pharmacological activities, and the underlying mechanisms of action that confer its therapeutic utility. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and biological evaluation of isoindoline-based compounds, offering a practical resource for researchers aiming to harness the potential of this remarkable chemical entity.

The Isoindoline Scaffold: A Foundation for Therapeutic Innovation

The isoindoline nucleus is a bicyclic heterocycle where a benzene ring is fused to a five-membered nitrogen-containing pyrrolidine ring.[1] This seemingly simple architecture has given rise to a remarkable array of biologically active molecules, spanning a wide spectrum of therapeutic areas.[2] Its significance is underscored by its presence in numerous natural products and, most notably, in a growing number of clinically approved drugs.[3]

The versatility of the isoindoline scaffold stems from several key features:

-

Structural Rigidity: The fused ring system provides a constrained conformation, which can lead to higher binding affinities and selectivities for biological targets.

-

Three-Dimensional Diversity: The non-planar nature of the pyrrolidine ring allows for the introduction of substituents in distinct spatial orientations, enabling fine-tuning of pharmacological properties.

-

Synthetic Accessibility: A wealth of synthetic methodologies has been developed for the construction and functionalization of the isoindoline core, facilitating the generation of diverse compound libraries for screening.[4]

-

Key Pharmacophoric Features: The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions, crucial for molecular recognition.

These attributes have cemented the isoindoline framework as a cornerstone in the design of novel therapeutic agents.

Therapeutic Applications of Isoindoline-Containing Compounds

The biological activities of isoindoline derivatives are remarkably diverse, with significant applications in oncology, immunology, and neuroscience.[2]

Oncology and Immunomodulation: The IMiD® Saga

Perhaps the most prominent examples of isoindoline-based drugs are the Immunomodulatory Drugs (IMiDs®), which have revolutionized the treatment of multiple myeloma and other hematological malignancies.[5] This class of compounds, which includes thalidomide, lenalidomide, and pomalidomide, exerts its therapeutic effects through a novel mechanism of action involving the Cereblon (CRBN) E3 ubiquitin ligase complex.[6]

Mechanism of Action:

IMiDs bind to the CRBN protein, a component of the CUL4-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[7] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger transcription factors, IKZF1 and IKZF3.[8] The degradation of these transcription factors, which are essential for B-cell development and survival, results in potent anti-myeloma and immunomodulatory effects.[5]

The immunomodulatory effects of IMiDs are multifaceted, including the enhancement of T-cell and Natural Killer (NK) cell activity, and the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5][9]

Anti-inflammatory and Analgesic Properties

Beyond their profound impact on cancer, isoindoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[10] Certain isoindoline hybrids have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][11] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are mediators of pain and inflammation, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Neuroscience and Beyond

The isoindoline scaffold has also found applications in the development of agents targeting the central nervous system. Derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters, with potential applications in the treatment of Alzheimer's disease.[12] Furthermore, isoindoline-based compounds have been explored as anticonvulsants and for the treatment of other neurological disorders.

Structure-Activity Relationship (SAR) of Isoindoline Derivatives

The biological activity of isoindoline-containing compounds is highly dependent on the nature and position of substituents on the scaffold. The following table summarizes the structure-activity relationships of a series of novel isoindoline hybrids as COX-2 inhibitors.[3]

| Compound | R | R1 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 10b | 4-OCH3 | H | 12.5 | 0.12 | 104.2 |

| 10c | 3,4-(OCH3)2 | H | 15.2 | 0.11 | 138.2 |

| 11a | 4-OCH3 | H | 13.8 | 0.15 | 92.0 |

| 11d | 3,4-(OCH3)2 | H | 11.3 | 0.11 | 102.7 |

| 13 | - | - | 14.7 | 0.18 | 81.7 |

| 14 | - | - | 16.3 | 0.14 | 116.4 |

| Celecoxib | - | - | 15.0 | 0.09 | 166.7 |

Data extracted from Labib et al. (2018).[3]

Key SAR Insights:

-

Substitution on the Phenyl Ring: The presence of methoxy groups on the pendant phenyl ring, particularly at the 3 and 4 positions, appears to be favorable for potent and selective COX-2 inhibition.

-

Nature of the Linker: The type of pharmacophore linked to the isoindoline core significantly influences activity, with oxime, hydrazone, and chalcone moieties demonstrating promising results.[3]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to access the active site of the target enzyme.

Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis and biological evaluation of isoindoline-based compounds.

Synthesis of Lenalidomide: A Representative Protocol

The synthesis of lenalidomide, a cornerstone of multiple myeloma therapy, exemplifies a common synthetic strategy for isoindoline-based drugs.[11][13]

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

-

To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., methyl acetate), add a radical initiator such as azobisisobutyronitrile (AIBN).

-

Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

Cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure to obtain crude methyl 2-(bromomethyl)-3-nitrobenzoate, which can be purified by crystallization or chromatography.

Step 2: Cyclization to form the Lenalidomide Nitro Precursor [13]

-

To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in a polar aprotic solvent (e.g., acetonitrile or DMF), add 3-aminopiperidine-2,6-dione hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Upon completion of the reaction, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the lenalidomide nitro precursor.

Step 3: Reduction of the Nitro Group to afford Lenalidomide [4]

-

Suspend the lenalidomide nitro precursor in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude lenalidomide.

-

Purify the crude product by recrystallization from a suitable solvent system to afford pure lenalidomide.

Biological Evaluation: Cereblon Binding Assay

The interaction of isoindoline-based IMiDs with Cereblon is a critical determinant of their biological activity. A competitive binding assay using fluorescence polarization (FP) is a robust method to quantify this interaction.

Principle:

This assay is based on the principle that a small fluorescently labeled ligand (e.g., Cy5-labeled thalidomide) tumbles rapidly in solution, resulting in a low FP signal. When this fluorescent ligand binds to the much larger Cereblon protein, its tumbling is restricted, leading to a high FP signal. An unlabeled test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in the FP signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant Cereblon protein in an appropriate assay buffer.

-

Prepare a stock solution of a fluorescently labeled Cereblon ligand (e.g., Cy5-thalidomide) in DMSO.

-

Prepare serial dilutions of the test compounds and a known Cereblon binder (e.g., pomalidomide) as a positive control in DMSO.

-

-

Assay Procedure (384-well plate format):

-

To each well of a low-volume black 384-well plate, add a small volume of the test compound or control solution.

-

Add a solution of the Cereblon protein to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

-

Initiate the binding reaction by adding the fluorescently labeled Cereblon ligand to all wells.

-

Incubate the plate for another period (e.g., 1.5 hours) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore used.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the fluorescent ligand binding) by fitting the data to a dose-response curve.

-

Biological Evaluation: TNF-α Inhibition Assay

The anti-inflammatory properties of isoindoline derivatives can be assessed by their ability to inhibit the production of TNF-α in a cellular context.

Principle:

This cell-based assay utilizes a cell line, such as the murine macrophage-like cell line RAW 264.7, which can be stimulated to produce and secrete TNF-α upon exposure to an inflammatory stimulus like lipopolysaccharide (LPS). The amount of TNF-α released into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of the isoindoline test compounds for a pre-incubation period (e.g., 1-2 hours).

-

Stimulate the cells with a known concentration of LPS to induce TNF-α production. Include a vehicle control (no compound) and an unstimulated control (no LPS).

-

-

Sample Collection and TNF-α Quantification:

-

After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using recombinant TNF-α.

-

Determine the concentration of TNF-α in each sample from the standard curve.

-

Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value for each compound.

-

Conclusion and Future Perspectives

The isoindoline scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its journey from the controversial history of thalidomide to the life-saving immunomodulatory drugs for multiple myeloma highlights the remarkable evolution of our understanding of its biological significance. The diverse range of pharmacological activities exhibited by isoindoline derivatives, from anticancer and anti-inflammatory to neuroprotective effects, underscores the immense potential of this privileged structure.

Future research in this area will likely focus on several key aspects:

-

Expansion of Therapeutic Applications: Exploring the utility of the isoindoline scaffold in other disease areas, such as neurodegenerative and infectious diseases.

-

Development of Novel E3 Ligase Modulators: Leveraging the insights gained from the IMiDs to design new molecules that can co-opt other E3 ligases for targeted protein degradation.

-

Fine-tuning of Pharmacological Profiles: Optimizing the structure of isoindoline-based compounds to enhance their potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects.

The continued exploration of the chemical space around the isoindoline scaffold, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

-

Thakur, A., et al. (2020). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 25(23), 5573. [Link]

-

Singh, P., & Kumar, V. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189-207. [Link]

-

Labib, M. B., et al. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry, 80, 70-80. [Link]

-

Chauhan, J. A., et al. (2021). Scalable and green process for the synthesis of anticancer drug lenalidomide. Organic Process Research & Development, 25(5), 1162-1169. [Link]

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078. [Link]

-

ACS Publications. (n.d.). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. [Link]

-

Upadhyay, S., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

-

ResearchGate. (2025). Alternative synthesis of lenalidomide. [Link]

-

Reddy, N., & Lentzsch, S. (2012). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 53(12), 2335-2342. [Link]

-

Hassanzadeh, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 362-376. [Link]

-

ResearchGate. (n.d.). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. [Link]

-

ResearchGate. (n.d.). Bioactive molecules that contain Isoindolin-1-one scaffold. [Link]

-

ResearchGate. (2020). Antiviral activity of isoindole derivatives. [Link]

-

Man, H.-W. (2000). Pharmaceutically active isoindoline derivatives. U.S. Patent No. 6,020,358. [Link]

-

BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. [Link]

-

BPS Bioscience. (n.d.). Data Sheet - Cereblon Binding Assay Kit. [Link]

-

Wang, M., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Journal of Medicinal Chemistry, 63(15), 8443-8451. [Link]

-

ResearchGate. (2012). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. [Link]

-

IntechOpen. (2019). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. [Link]

-

PubMed Central. (2016). Assays for measurement of TNF antagonists in practice. [Link]

-

ACS Publications. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. [Link]

-

Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

-

Baylor University. (n.d.). The Design, Synthesis, and Biological Evaluation of Indole-based Anticancer Agents. [Link]

-

PubMed. (n.d.). Methods for Evaluation of TNF-α Inhibition Effect. [Link]

-

Eco-Vector Journals Portal. (n.d.). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. [Link]

-

PubMed Central. (n.d.). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. [Link]

-

MDPI. (n.d.). Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity. [Link]

-

PubMed Central. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. [Link]

-

PubMed Central. (n.d.). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. [Link]

-

PubMed. (n.d.). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. [Link]

-

Wu, L., et al. (2008). lenalidomide enhances natural killer cell and monocyte-mediated antibody-dependent cellular cytotoxicity of rituximab-treated CD20+ tumor cells. Clinical Cancer Research, 14(14), 4650-4657. [Link]

Sources

- 1. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of GSK1016790A, a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. We will delve into its chemical properties, mechanism of action, and the intricate signaling pathways it modulates. Furthermore, this guide will present a detailed experimental protocol for utilizing GSK1016790A in vitro, a curated list of suppliers, and a discussion of its significant applications in biomedical research.

Introduction and Compound Identification

GSK1016790A has emerged as an invaluable pharmacological tool for the investigation of TRPV4 channel function.[1][2] TRPV4 is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[3][4] The high potency and selectivity of GSK1016790A make it a superior alternative to other less specific agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[3][5]

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number sometimes associated with this compound. While the user query specified CAS number 712262-06-1, which is linked to 1,1-Dimethyl-2,3-Dihydro-1H-Isoindole, the vast body of scientific literature and major chemical suppliers identify GSK1016790A with CAS number 942206-85-1 .[6][7][8][9] This guide will proceed with the information pertinent to GSK1016790A under its correct and widely accepted CAS number.

Physicochemical Properties

A clear understanding of the physicochemical properties of GSK1016790A is fundamental for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 942206-85-1 | [6][8][9] |

| Synonyms | GSK101 | [8][10] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [7][8] |

| Molecular Weight | 655.61 g/mol | [7][10] |

| Purity | ≥97% (HPLC) | [11] |

| Solubility | DMSO: 15 mg/mLEthanol: 10 mg/mL | [8] |

| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [7] |

Mechanism of Action and Signaling Pathways

GSK1016790A functions as a potent agonist of the TRPV4 channel.[6][10] Its binding to the channel leads to a conformational change, opening the channel pore and allowing the influx of cations, most notably Ca²⁺.[6] This influx of calcium triggers a cascade of downstream signaling events.

The activation of TRPV4 by GSK1016790A has been shown to induce a rapid, yet partial, desensitization and subsequent downregulation of the channel's expression on the plasma membrane.[1][7][10] This regulatory mechanism is crucial for modulating the cellular response to sustained stimulation.

Several key signaling pathways are implicated in the cellular response to GSK1016790A-mediated TRPV4 activation. Notably, the endocytosis of TRPV4 channels following stimulation with GSK1016790A is regulated by Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[1][2]

Furthermore, in endothelial cells, GSK1016790A has been demonstrated to induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partly through the AMP-activated protein kinase (AMPK) pathway.[4] This leads to the production of nitric oxide (NO), a key signaling molecule in vasodilation.

Caption: GSK1016790A signaling cascade.

Experimental Protocol: In Vitro Calcium Imaging

This protocol outlines a general procedure for measuring intracellular calcium influx in response to GSK1016790A stimulation in a cell line expressing TRPV4 (e.g., HEK293-TRPV4).

Materials:

-

HEK293 cells stably expressing human TRPV4

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

GSK1016790A stock solution (in DMSO)

-

TRPV4 antagonist (e.g., HC-067047) for control experiments

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture: Plate HEK293-TRPV4 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

-

-

Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.

-

Baseline Measurement: Add HBSS to each well and measure the baseline fluorescence for 1-2 minutes.

-

Compound Addition:

-

Prepare serial dilutions of GSK1016790A in HBSS.

-

Add the GSK1016790A solutions to the wells while continuously recording the fluorescence.

-

-

Data Acquisition: Record the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by dividing ΔF by the baseline fluorescence (F₀).

-

Plot the normalized response against the concentration of GSK1016790A to determine the EC₅₀ value.

-

Caption: Workflow for in vitro calcium imaging.

Research Applications

The potent and selective nature of GSK1016790A makes it a valuable tool in a wide range of research areas:

-

Vascular Biology: Studying the role of TRPV4 in vasodilation, vascular permeability, and endothelial function.[4][10]

-

Neuroscience: Investigating the involvement of TRPV4 in pain perception, mechanosensation, and neuronal signaling.[6]

-

Respiratory Research: Exploring the function of TRPV4 in the airways and its potential role in conditions like asthma and pulmonary edema.

-

Urology: Examining the contribution of TRPV4 to bladder function and hyperactivity.[3]

-

Drug Discovery: Serving as a reference compound in high-throughput screening campaigns for novel TRPV4 modulators.

Commercial Suppliers

GSK1016790A is available from several reputable suppliers of research chemicals. It is crucial to source this compound from a reliable vendor to ensure high purity and consistency for experimental results.

| Supplier | Website |

| MedChemExpress | [6] |

| Selleck Chemicals | [10] |

| Cayman Chemical | [8] |

| TargetMol | [7] |

| Tocris Bioscience | [11] |

| Sigma-Aldrich | [9] |

Conclusion

GSK1016790A is a cornerstone tool for researchers investigating the multifaceted roles of the TRPV4 ion channel. Its high potency and selectivity, coupled with a growing understanding of its mechanism of action, empower scientists to dissect the physiological and pathophysiological functions of TRPV4 with greater precision. This guide has provided a comprehensive overview of its properties, signaling pathways, and practical applications, serving as a valuable resource for the scientific community.

References

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels . PubMed Central. [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels . Frontiers. [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A . PLOS One. [Link]

-

A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis . National Institutes of Health. [Link]

-

Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells . PubMed Central. [Link]

-

PROPERTIES OF THE TRPV4 ACTIVATOR GSK1016790A AND the TRPV4 ANTAGONIST GSK2193874 . American Physiological Society Journal. [Link]

Sources

- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 4. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 10. selleckchem.com [selleckchem.com]

- 11. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

A Review of Synthetic Routes to 2,3-Dihydro-1H-Isoindoles

An In-Depth Technical Guide

Introduction: The Significance of the Isoindoline Scaffold

The 2,3-dihydro-1H-isoindole, commonly known as isoindoline, is a privileged heterocyclic scaffold consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1] This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[2] Its derivatives have demonstrated a wide array of pharmacological properties, making them valuable in the development of new therapeutics.[1][2] The isoindoline framework is present in various natural products and has been integral to the design of promising drug candidates.[2]

Despite its importance, the synthesis of the isoindoline ring system presents unique challenges. The stability of the aromatic benzene ring and the reactivity of the pyrrolidine portion must be carefully managed. This guide provides a comprehensive overview of the principal synthetic strategies for constructing the 2,3-dihydro-1H-isoindole core, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights into the advantages and limitations of each approach.